molecular formula C9H10BrClO B8183547 2-Bromo-1-chloro-3-isopropoxybenzene

2-Bromo-1-chloro-3-isopropoxybenzene

Cat. No.: B8183547
M. Wt: 249.53 g/mol
InChI Key: FGIPYOUBNVSECT-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-isopropoxybenzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with bromine, chlorine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-chloro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. The synthesis typically starts with a benzene derivative, which undergoes halogenation to introduce bromine and chlorine atoms. The isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropanol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process requires precise control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-chloro-3-isopropoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-isopropoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the nucleophile. In coupling reactions, it participates in the formation of a palladium complex, which facilitates the transfer of the aryl group to the coupling partner.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-1-chloro-3-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical reactivity and physical properties compared to other bromochlorobenzene derivatives. This uniqueness makes it valuable in specific applications where the isopropoxy group plays a crucial role in the compound’s behavior.

Properties

IUPAC Name

2-bromo-1-chloro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIPYOUBNVSECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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